molecular formula C13H8N2O3 B8651135 3-(2-Nitrophenoxy)benzonitrile

3-(2-Nitrophenoxy)benzonitrile

Cat. No.: B8651135
M. Wt: 240.21 g/mol
InChI Key: QYSXJBNDVXPLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Nitrophenoxy)benzonitrile is a benzonitrile derivative featuring a 2-nitrophenoxy substituent at the meta position of the benzene ring. Its molecular formula is C₁₃H₉N₂O₃, with a molecular weight of 241.08 g/mol . It is synthesized via nucleophilic aromatic substitution between 2-fluoro-nitrobenzene and 3-hydroxybenzonitrile in the presence of K₂CO₃, followed by reduction to yield 3-(2-aminophenoxy)benzonitrile . This compound serves as a precursor for pharmaceuticals and agrochemical intermediates, leveraging its nitro group for further functionalization.

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

3-(2-nitrophenoxy)benzonitrile

InChI

InChI=1S/C13H8N2O3/c14-9-10-4-3-5-11(8-10)18-13-7-2-1-6-12(13)15(16)17/h1-8H

InChI Key

QYSXJBNDVXPLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Nitrophenoxybenzonitrile

  • 4-(2-Nitrophenoxy)benzonitrile (CAS 113344-23-3): This isomer has the nitrophenoxy group at the para position of the benzonitrile ring. While sharing the same molecular formula (C₁₃H₉N₂O₃), the altered substituent position may influence electronic properties (e.g., dipole moment) and reactivity in substitution reactions .
  • 4-(4-Nitrophenoxy)benzonitrile (CAS 17076-68-5): The nitro group here is at the para position of the phenoxy ring.

Nitro-Substituted Benzonitriles Without Phenoxy Linkers

  • 3-Nitrobenzonitrile (CAS 619-24-9) : The nitro group is directly attached to the benzonitrile ring. This structure lacks the ether linkage, reducing conformational flexibility and possibly increasing electron-withdrawing effects on the nitrile group. Such differences may affect applications in catalysis or polymer chemistry .

Functional Group Variations

Methoxy-Nitrobenzonitriles

  • 3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4): The methoxy group at the meta position introduces electron-donating effects, which may counteract the electron-withdrawing nitro group. This balance could enhance solubility in polar solvents compared to 3-(2-nitrophenoxy)benzonitrile .

Amino-Substituted Analogs

  • 3-(2-Aminophenoxy)benzonitrile: The reduced form of this compound, this compound replaces the nitro group with an amine. The amino group enables participation in coupling reactions (e.g., amide formation), making it valuable in drug discovery .
  • 2-(3-Aminophenoxy)benzonitrile (3C): Features an amino group at the meta position of the phenoxy ring. This structural variation may enhance binding to biological targets, such as receptors in neurological studies .

Halogenated Derivatives

  • 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzenamine (3D): Incorporates chlorine and trifluoromethyl groups, which increase lipophilicity (clogP = 1.36) and metabolic stability. Such properties are advantageous in pesticidal or antimicrobial applications compared to the nitro derivative .

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